molecular formula C4H6N2O3S4 B3360744 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid CAS No. 89723-74-0

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid

Cat. No.: B3360744
CAS No.: 89723-74-0
M. Wt: 258.4 g/mol
InChI Key: RGFSONMGMJYWLJ-UHFFFAOYSA-N
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Description

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid is a sulfur-containing heterocyclic compound It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid typically involves the reaction of appropriate thiadiazole derivatives with ethanesulfonic acid. One common method includes the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base, followed by reaction with ethanesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfur atoms in the compound can form covalent bonds with biological molecules, leading to changes in their function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-mercapto-1,3,4-thiadiazole
  • 5-(Benzylthio)-1,3,4-thiadiazole-2-thiol
  • 5-(Ethylthio)-1,3,4-thiadiazole-2-thiol

Uniqueness

2-((5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio)ethanesulfonic acid is unique due to the presence of both a thiadiazole ring and an ethanesulfonic acid moiety. This combination imparts distinct chemical properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3S4/c7-13(8,9)2-1-11-4-6-5-3(10)12-4/h1-2H2,(H,5,10)(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFSONMGMJYWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)O)SC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3S4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547363
Record name 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89723-74-0
Record name 2-[(5-Sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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